2,5-Diamino-4,6-dihydroxypyrimidine sulfate
Beschreibung
2,5-Diamino-4,6-dihydroxypyrimidine sulfate (CAS 52502-66-6) is a pyrimidine derivative with significant biochemical and pharmaceutical relevance. Structurally, it consists of a pyrimidine ring substituted with amino and hydroxyl groups at positions 2,5 and 4,6, respectively, combined with a sulfate counterion. This compound is commercially available as a sulfate salt and is utilized as a key intermediate in synthesizing antiviral drugs such as Abacavir (Ziagen®) .
Eigenschaften
CAS-Nummer |
5325-00-8 |
|---|---|
Molekularformel |
C4H8N4O6S |
Molekulargewicht |
240.20 g/mol |
IUPAC-Name |
2,5-diamino-4-hydroxy-1H-pyrimidin-6-one;sulfuric acid |
InChI |
InChI=1S/C4H6N4O2.H2O4S/c5-1-2(9)7-4(6)8-3(1)10;1-5(2,3)4/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4) |
InChI-Schlüssel |
VNBRYTJTLIIWPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(N=C(NC1=O)N)O)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Key Properties:
- Biological Role : Inhibits dihydrofolate reductase (DHFR), an enzyme critical in purine and pyrimidine biosynthesis, thereby impacting DNA/RNA production .
- Synthesis : Optimized methods involve cyclization of dimethyl malonate and guanidine hydrochloride, achieving 75% yield and 99% purity .
- Applications: Intermediate in pharmaceuticals (e.g., Abacavir), with suppliers including Santa Cruz Biotechnology, TCI America, and Keli Chemical Co. .
Comparison with Structurally Similar Compounds
2,5-Diamino-4,6-dichloropyrimidine
Structural Differences : Chlorine atoms replace hydroxyl groups at positions 4 and 5.
Key Properties :
- Synthesis: Derived from chlorination of 2,5-diamino-4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃) and quaternary ammonium catalysts .
- Biological Activity: Exhibits potent inhibition of immune-activated nitric oxide (NO) production (IC₅₀ range: 9–36 μM), unlike the hydroxylated parent compound, which is inactive .
- Applications : Intermediate in agrochemicals and pharmaceuticals; suppliers include Oakwood Chemicals and ApexMol .
Table 1: Structural and Functional Comparison
5-Fluoro-2-amino-4,6-dichloropyrimidine
Structural Differences : Fluorine substitution at position 3.
Key Properties :
- Bioactivity: Highest NO-inhibitory activity among dichloro derivatives (IC₅₀: 2 μM) .
- Synthetic Relevance : Demonstrates the impact of electron-withdrawing groups (e.g., -F) on enhancing biological potency.
2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride
Structural Differences : Hydrochloride salt instead of sulfate.
Key Properties :
Table 2: Salt Form Comparison
| Property | Sulfate Salt | Hydrochloride Salt |
|---|---|---|
| CAS Number | 52502-66-6 | 56830-58-1 |
| Yield/Purity | 75% yield, 99% purity | 75% yield, 99% purity |
| Price (TCI America) | Not explicitly listed | $112.57/5 g |
Industrial and Commercial Considerations
- Suppliers: Sulfate Salt: Santa Cruz Biotechnology, PI Chemicals, Keli Chemical Co. . Dichloro Derivative: Oakwood Chemicals, ApexMol .
- Cost Drivers : Dichloro derivatives require hazardous reagents (e.g., POCl₃), increasing production costs compared to dihydroxy analogs .
Vorbereitungsmethoden
Guanidine Carbonate and Diethyl 2-Acetamidomalonate Condensation
The synthesis of 2,5-diamino-4,6-dihydroxypyrimidine sulfate begins with the preparation of its precursor, 5-acetamido-2-amino-4,6-dihydroxypyrimidine. Patent EP0483204B1 details the condensation of guanidine carbonate with diethyl 2-acetamidomalonate in ethanol or isopropanol under reflux. The reaction proceeds via nucleophilic attack, forming the pyrimidine ring through cyclization. Ethanol is preferred for its ability to solubilize intermediates while minimizing side reactions.
Reaction Conditions:
- Molar Ratio: 1:1 guanidine carbonate to diethyl 2-acetamidomalonate
- Temperature: 78–82°C (reflux)
- Duration: 12–24 hours
- Yield: 85–90% after recrystallization
Post-condensation, the intermediate is treated with concentrated hydrochloric acid to hydrolyze the acetamido group, yielding 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride. This step requires precise pH control to prevent over-acidification, which degrades the product.
Chlorination and Hydroxyl Group Activation
Phosphorus Oxychloride-Mediated Chlorination
Chlorination of the hydroxyl groups at positions 4 and 6 is achieved using phosphorus oxychloride (POCl₃) in the presence of a quaternary ammonium catalyst, such as methyltriethylammonium chloride. EP0483204B1 specifies a 3–6 molar excess of POCl₃ relative to the dihydroxypyrimidine precursor, with reaction temperatures maintained at 105°C for 28 hours. The quaternary ammonium salt facilitates chloride ion displacement, enhancing reaction kinetics.
Optimized Parameters:
| Parameter | Value |
|---|---|
| POCl₃ Equivalents | 3–6 mol/mol precursor |
| Catalyst Loading | 0.5–1.0 mol% |
| Temperature | 105°C |
| Reaction Time | 24–30 hours |
| Workup | Vacuum distillation, pH adjustment to 4–7 |
Excess POCl₃ is removed via vacuum distillation, and the crude product is neutralized with 40% sodium hydroxide. Ethyl acetate extraction followed by silica plug filtration eliminates phosphates and colored impurities, yielding 2,5-diamino-4,6-dichloropyrimidine with >90% purity.
Sulfate Salt Formation: Acidification and Crystallization
Catalytic Hydrogenation and Sulfuric Acid Treatment
Patent CN102399194A introduces a method for sulfate salt preparation via catalytic hydrogenation of nitroso intermediates under neutral conditions. Starting with 2,4-diamino-5-nitroso-6-hydroxypyrimidine, hydrogen gas (2 MPa) and palladium-carbon (5% Pd/C) catalyze nitroso reduction to amine at 40–60°C. Subsequent acidification with sulfuric acid precipitates the sulfate salt.
Stepwise Protocol:
- Hydrogenation:
- Acidification:
This method eliminates hazardous solvents and reduces alkali consumption, aligning with green chemistry principles.
Solvent-Free Synthesis for Industrial Scalability
Formamide-Assisted Chlorination
A solvent-free approach from patent WO2006074926A1 reacts 2,5-diamino-4,6-dihydroxypyrimidine with chlorinating agents (e.g., POCl₃) and formamides at 50–130°C. The absence of solvents like chloroform or dichloroethane minimizes waste and improves space-time yield.
Key Advantages:
- Reduced Reaction Volume: 50% lower compared to solvent-based methods
- Yield: 68–85% after hydrolysis
- Purity: 97–99% by NMR
Hydrolysis in aqueous propionic acid at 70–120°C removes formamidine protecting groups, yielding the target compound.
Comparative Analysis of Methodologies
Yield and Purity Across Methods
| Method | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|
| POCl₃ Chlorination | 90 | 90 | Moderate (POCl₃ waste) |
| Catalytic Hydrogenation | 95 | 98 | Low (H₂O solvent) |
| Solvent-Free | 85 | 97 | Very Low |
Catalytic hydrogenation emerges as the most sustainable method, whereas solvent-free synthesis offers industrial scalability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,5-diamino-4,6-dihydroxypyrimidine sulfate, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via chlorination of 2,5-diamino-4,6-dihydroxypyrimidine using Vilsmeier reagents (halomethylenimminium salts) in the presence of quaternary ammonium chlorides. Intermediates like 2,5-diamino-4,6-dichloropyrimidine are characterized using NMR spectroscopy for structural confirmation and HPLC for purity analysis. Recrystallization from ethanol or water is often employed to isolate high-purity products .
Q. How can researchers ensure the stability and purity of 2,5-diamino-4,6-dihydroxypyrimidine sulfate during synthesis?
- Methodological Answer : Stability is maintained by storing the compound in anhydrous, inert atmospheres (e.g., nitrogen) at low temperatures (2–8°C). Purity is ensured via buffer-assisted pH adjustments (e.g., ammonium acetate buffer at pH 6.5) during synthesis and validated using UV-Vis spectroscopy to detect degradation byproducts .
Q. What are the key applications of this compound in pharmaceutical research?
- Methodological Answer : It serves as a critical intermediate for synthesizing antiviral and anticancer agents. For example, it is used in nucleoside analog synthesis via cross-coupling reactions with protected sugars. Researchers employ Mitsunobu reactions or nucleophilic substitution to attach the pyrimidine core to ribose derivatives, followed by deprotection steps .
Advanced Research Questions
Q. How can researchers address low yields in the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine to 2,5-diamino-4,6-dichloropyrimidine?
- Methodological Answer : Yield optimization involves:
- Using excess phosphorus oxychloride (POCl₃) with catalytic quaternary ammonium salts (e.g., tetrabutylammonium chloride) to enhance reactivity.
- Refluxing under anhydrous conditions at 110–120°C for 6–8 hours.
- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to minimize over-chlorination and tar formation .
Q. What strategies mitigate decomposition during large-scale synthesis?
- Methodological Answer : Decomposition is reduced by:
- Stepwise temperature control: Initial reaction at 50°C to form intermediates, followed by gradual heating.
- Using flow chemistry systems to minimize prolonged exposure to high temperatures.
- Incorporating scavengers like molecular sieves to absorb byproducts like HCl .
Q. How to design assays for evaluating dihydrofolate reductase (DHFR) inhibition by 2,5-diamino-4,6-dihydroxypyrimidine derivatives?
- Methodological Answer :
- Enzyme Activity Assay : Use spectrophotometric methods to monitor NADPH oxidation at 340 nm. Prepare reaction mixtures with DHFR, NADPH, and dihydrofolate, then add the compound at varying concentrations (1–100 µM).
- IC₅₀ Determination : Fit data to a sigmoidal dose-response curve using software like GraphPad Prism. Validate results with positive controls (e.g., methotrexate) .
Q. What computational methods support the rational design of derivatives with enhanced binding affinity?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding poses within the DHFR active site.
- Conduct molecular dynamics simulations (GROMACS) to assess stability of ligand-protein complexes.
- Use QSAR models to correlate structural features (e.g., substituent electronegativity) with inhibitory activity .
Q. How to resolve solubility challenges in cross-coupling reactions involving 2,5-diamino-4,6-dihydroxypyrimidine sulfate?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
